N,N-Diethyl-3-(6-methyl-5-nitropyridin-2-YL)prop-2-enamide
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Overview
Description
N,N-Diethyl-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide: is a chemical compound known for its unique structure and properties It belongs to the class of nitropyridines, which are compounds containing a nitro group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide typically involves the reaction of 6-methyl-5-nitropyridin-2-amine with diethylamine and a suitable acylating agent. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N,N-Diethyl-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .
Comparison with Similar Compounds
- 2-Amino-3-bromo-5-nitropyridine
- 5-Bromo-3-nitropyridine-2-carbonitrile
- 2-Bromo-5-chloro-3-nitropyridine
Comparison: N,N-Diethyl-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide is unique due to its specific substitution pattern and the presence of the diethylamide group. This structural uniqueness imparts distinct chemical and biological properties compared to other nitropyridine derivatives .
Properties
CAS No. |
89862-00-0 |
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Molecular Formula |
C13H17N3O3 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
N,N-diethyl-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide |
InChI |
InChI=1S/C13H17N3O3/c1-4-15(5-2)13(17)9-7-11-6-8-12(16(18)19)10(3)14-11/h6-9H,4-5H2,1-3H3 |
InChI Key |
QONZQWMGYKPFMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C=CC1=NC(=C(C=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
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